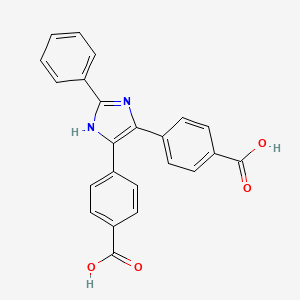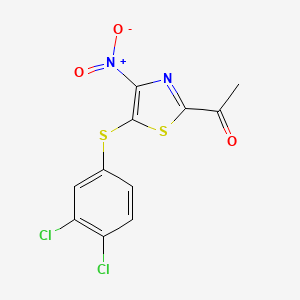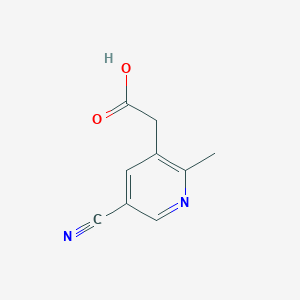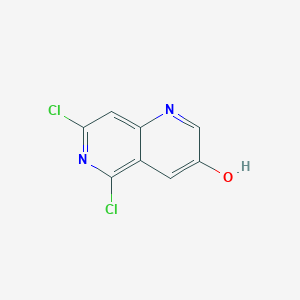
5,7-Dichloro-1,6-naphthyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-1,6-naphthyridin-3-ol is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at positions 5 and 7, along with a hydroxyl group at position 3, imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1,6-naphthyridin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,6-dichloropyridine.
Cyclization: The precursor undergoes cyclization to form the naphthyridine core. This step often involves the use of strong bases or acids as catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-1,6-naphthyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the naphthyridine core.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 3-keto-1,6-naphthyridine derivatives.
Reduction: Formation of dechlorinated naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Applications De Recherche Scientifique
5,7-Dichloro-1,6-naphthyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-1,6-naphthyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridin-3-ol: Another naphthyridine derivative with different substitution patterns.
2,7-Dichloro-1,6-naphthyridin-3-ol: Similar structure but with chlorine atoms at different positions.
1,6-Naphthyridine: The parent compound without any substitutions.
Uniqueness
5,7-Dichloro-1,6-naphthyridin-3-ol is unique due to the specific positioning of chlorine atoms and the hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C8H4Cl2N2O |
|---|---|
Poids moléculaire |
215.03 g/mol |
Nom IUPAC |
5,7-dichloro-1,6-naphthyridin-3-ol |
InChI |
InChI=1S/C8H4Cl2N2O/c9-7-2-6-5(8(10)12-7)1-4(13)3-11-6/h1-3,13H |
Clé InChI |
ITTKCNXMWGQWAD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=CC(=NC(=C21)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12970704.png)
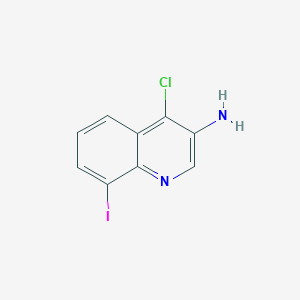

![1-(Benzo[h]quinolin-2-yl)ethanol](/img/structure/B12970728.png)
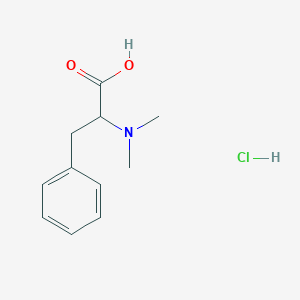
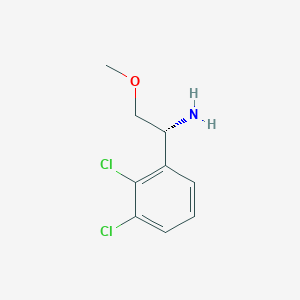
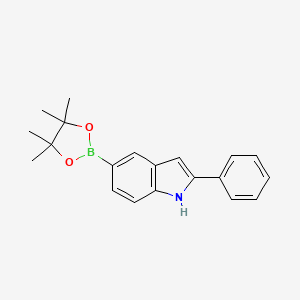
![Ethyl 4-(2-((1,10b-dihydropyrazolo[1,5-c]quinazolin-5-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12970747.png)
![Pyrazolo[1,5-a]pyridine-4-carboxamide](/img/structure/B12970750.png)
